5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol
Overview
Description
5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties
Mechanism of Action
The mechanism of action of 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can act as a hydrogen donor or acceptor, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
Uniqueness
5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol is unique due to its dual amino groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in various fields .
Biological Activity
5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol (commonly referred to as 5-Amino-BZP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and detailed research findings.
Synthesis and Characterization
The synthesis of 5-Amino-BZP typically involves the reaction of 5-amino-1H-benzimidazole with phenolic compounds, which can be optimized through various synthetic pathways. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
One of the most notable biological activities of 5-Amino-BZP is its antimicrobial efficacy. Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 5-Amino-BZP
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1 - 4 |
Escherichia coli | 4 - 16 |
Candida albicans | 8 - 16 |
Aspergillus niger | 8 - 16 |
These findings suggest that the compound's structure enhances its ability to penetrate bacterial cell walls, leading to effective inhibition of microbial growth.
Anticancer Activity
5-Amino-BZP has also shown promising results in anticancer research. It has been tested against various cancer cell lines, including leukemia and melanoma, demonstrating cytotoxic effects with IC50 values as low as 26.09 µM in some cases . The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways, where reactive oxygen species (ROS) play a crucial role in DNA damage and cell cycle arrest .
Case Study: Anticancer Efficacy
In a study involving human melanoma A375 cells, treatment with a benzimidazole complex derived from 5-Amino-BZP resulted in significant tumor cell reduction. The compound was found to activate p53 pathways, leading to increased expression of p21 and subsequent G2/M phase arrest .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by 5-Amino-BZP. Recent studies indicate that it acts as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by slowing glucose absorption in the intestines .
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
α-glucosidase | 0.64 ± 0.05 |
Properties
IUPAC Name |
5-amino-2-(6-amino-1H-benzimidazol-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c14-7-2-4-10-11(5-7)17-13(16-10)9-3-1-8(15)6-12(9)18/h1-6,18H,14-15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQLHCHBYPFJOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=NC3=C(N2)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425447 | |
Record name | Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72401-16-2 | |
Record name | Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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